molecular formula C17H17N3O7 B4124656 METHYL 4,5-DIMETHOXY-2-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOATE

METHYL 4,5-DIMETHOXY-2-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B4124656
M. Wt: 375.3 g/mol
InChI Key: JOWPZCGDMGKPII-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({[(4-nitrophenyl)amino]carbonyl}amino)benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes methoxy groups, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHOXY-2-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOATE typically involves multiple steps. One common method starts with the nitration of methyl 4,5-dimethoxybenzoate to produce methyl 4,5-dimethoxy-2-nitrobenzoate. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group, forming methyl 4,5-dimethoxy-2-aminobenzoate. Finally, the amino group is reacted with 4-nitrophenyl isocyanate to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({[(4-nitrophenyl)amino]carbonyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({[(4-nitrophenyl)amino]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHOXY-2-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 4,5-dimethoxy-2-({[(4-nitrophenyl)amino]carbonyl}amino)benzoate can be compared with similar compounds such as:

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Shares a similar structure but lacks the amino and nitrophenyl groups.

    Methyl 4,5-dimethoxy-2-aminobenzoate: Similar but lacks the nitrophenyl group.

    4,5-Dimethoxy-2-nitrobenzoic acid: Similar but lacks the ester group .

These comparisons highlight the unique functional groups present in METHYL 4,5-DIMETHOXY-2-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOATE, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-nitrophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O7/c1-25-14-8-12(16(21)27-3)13(9-15(14)26-2)19-17(22)18-10-4-6-11(7-5-10)20(23)24/h4-9H,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWPZCGDMGKPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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